![molecular formula C14H25NO2 B14007400 2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol CAS No. 76735-19-8](/img/structure/B14007400.png)
2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)-, (1a,4a,5b,6b)-(9ci) is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a bicyclic ring system with an oxygen atom, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)- involves multiple steps, typically starting with the formation of the bicyclic ring system. Common synthetic routes include:
Cyclization Reactions: Utilizing starting materials such as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane derivatives.
Functional Group Transformations: Introducing the pyrrolidinyl group through nucleophilic substitution reactions.
Oxidation and Reduction Steps: To achieve the desired hydroxyl and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl compounds using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups back to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate).
Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride).
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can revert these to alcohols.
Wissenschaftliche Forschungsanwendungen
2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxabicyclo[2.2.2]octan-6-ol,1,3,3-trimethyl-, acetate: Shares a similar bicyclic structure but differs in functional groups.
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol: Another related compound with a similar core structure.
Uniqueness
2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)- is unique due to its specific functional groups and the presence of the pyrrolidinyl moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
76735-19-8 |
|---|---|
Molekularformel |
C14H25NO2 |
Molekulargewicht |
239.35 g/mol |
IUPAC-Name |
1,3,3-trimethyl-6-pyrrolidin-1-yl-2-oxabicyclo[2.2.2]octan-5-ol |
InChI |
InChI=1S/C14H25NO2/c1-13(2)10-6-7-14(3,17-13)12(11(10)16)15-8-4-5-9-15/h10-12,16H,4-9H2,1-3H3 |
InChI-Schlüssel |
QKGZDMXHXCXTMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(O1)(C(C2O)N3CCCC3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


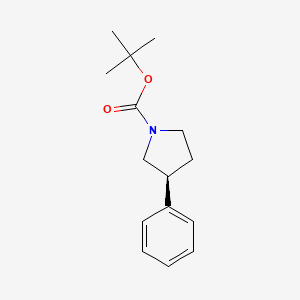


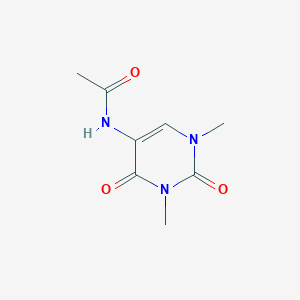
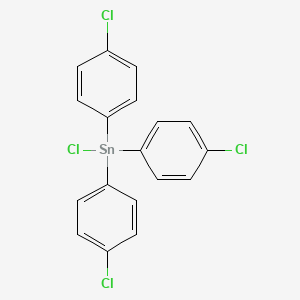
![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)
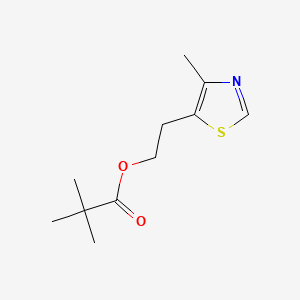
![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)
![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)

![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)

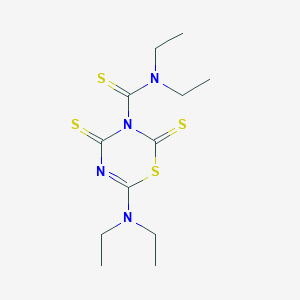
![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)
